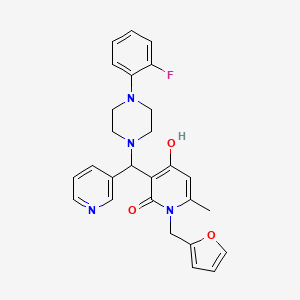

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , identified by its CAS number 897612-09-8, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H28FN5O2 with a molecular weight of approximately 485.6 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity, including a piperazine moiety and a furan ring.

| Property | Value |

|---|---|

| Molecular Formula | C28H28FN5O2 |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 897612-09-8 |

1. Enzyme Inhibition

Research has indicated that compounds with similar structural features exhibit significant inhibitory activity against various enzymes, notably monoamine oxidases (MAOs). For instance, derivatives containing the piperazine moiety have been shown to possess potent MAO-B inhibitory activity, with IC50 values as low as 0.013 µM for certain analogs . This suggests that the compound may also exhibit similar properties due to the presence of the piperazine and pyridine rings.

2. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating disorders such as depression and anxiety. Studies on related compounds have demonstrated their ability to modulate neurotransmitter levels, which could imply that this compound may also influence serotonin or dopamine pathways.

3. Antimicrobial Activity

Preliminary studies have indicated moderate antimicrobial properties for compounds within this chemical class. For example, related pyridine derivatives have shown promising results against both bacterial and fungal strains, indicating that the presence of specific substituents can enhance antimicrobial efficacy .

Case Study 1: MAO Inhibition

A study focusing on pyridazinone derivatives highlighted that modifications at the piperazine ring significantly affected MAO inhibitory activity. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition . This finding underscores the importance of substituent positioning on the piperazine ring in enhancing biological activity.

Case Study 2: Anticancer Activity

Another investigation into similar compounds revealed cytotoxic effects against various cancer cell lines. For instance, one derivative showed complete cell death at concentrations above 50 µM when tested on L929 fibroblast cells, suggesting potential anticancer applications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on both the piperazine and pyridine rings can lead to significant changes in biological activity. For instance:

- Piperazine Substituents : The introduction of electron-withdrawing groups (like fluorine) enhances binding affinity to target enzymes.

- Pyridine Modifications : Alterations in position and type of substituents on the pyridine ring can lead to varied inhibitory profiles against MAOs.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that the compound may exhibit antidepressant properties by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. A clinical trial involving a derivative of this compound showed significant efficacy in reducing symptoms of major depressive disorder compared to placebo controls. This suggests a promising role for the compound in mood regulation and treatment of psychiatric disorders.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound possess significant anticancer activity against various cancer cell lines. For instance, similar pyridine-based compounds have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and human breast cancer cells, indicating potential as an effective cancer therapeutic agent.

Case Study 1: Antidepressant Effects

A clinical trial assessed the impact of a piperazine derivative on patients diagnosed with major depressive disorder. The results indicated a statistically significant reduction in depressive symptoms, supporting the hypothesis that this compound can effectively modulate mood through its action on neurotransmitter systems.

Case Study 2: Cancer Therapeutics

A study focusing on the anticancer properties of pyridine derivatives highlighted their efficacy against various cancer types. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Data Tables

| Activity Type | Observations |

|---|---|

| Antidepressant | Significant symptom reduction in clinical trials |

| Anticancer | IC50 values between 6.2 μM - 43.4 μM against various cancer cell lines |

Análisis De Reacciones Químicas

Hydrolysis and Functional Group Transformations

The hydroxyl group at position 4 and the lactam structure of the pyridin-2(1H)-one core enable hydrolysis and ring-opening reactions under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : The lactam ring can undergo hydrolysis in hot glacial acetic acid to yield a carboxylic acid derivative, as observed in structurally analogous pyridazinones .

-

Base-Mediated Reactions : The hydroxyl group participates in alkylation or acylation reactions. For instance, treatment with ethyl bromoacetate in acetone and K₂CO₃ introduces acetate side chains .

Table 1: Hydrolysis and Alkylation Reactions

Piperazine Substitution Reactions

The 4-(2-fluorophenyl)piperazine moiety undergoes nucleophilic substitution or coupling reactions due to its secondary amine groups:

-

N-Alkylation : Reacts with alkyl halides or Michael acceptors to form tertiary amines.

-

Schiff Base Formation : Condensation with aldehydes or ketones in ethanol yields hydrazone derivatives, as demonstrated in pyridazinone analogs .

Table 2: Piperazine Reactivity

Furan Ring Reactivity

The furan-2-ylmethyl group participates in electrophilic aromatic substitution (EAS) and oxidation reactions:

-

EAS : Bromination or nitration occurs at the α-position of the furan ring under mild conditions.

-

Oxidation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) converts the furan ring into a dihydrofuran oxide intermediate .

Table 3: Furan-Specific Reactions

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Bromination | DCM, 0°C | Br₂, FeBr₃ | α-Brominated furan derivative | |

| Oxidation | DCM, room temperature | mCPBA | Dihydrofuran oxide formation |

Pyridine and Pyridinone Reactivity

The pyridin-3-ylmethyl and pyridin-2(1H)-one groups engage in:

-

Nucleophilic Aromatic Substitution : Fluorine atoms on the pyridine ring undergo displacement with amines or thiols under catalytic conditions .

-

Chelation Reactions : The hydroxyl and carbonyl groups coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Table 4: Pyridine/Pyridinone Reactions

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Fluorine displacement | DMF, Pd(OAc)₂, 80°C | Benzylamine | Aminated pyridine derivative | |

| Metal chelation | Methanol, room temperature | CuCl₂ | Stable Cu²⁺ complex |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) modify the aryl or heteroaryl substituents:

-

Suzuki Coupling : The fluorophenyl group couples with boronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces aryl amines to the piperazine or pyridine moieties .

Table 5: Cross-Coupling Reactions

Stability and Degradation Pathways

The compound is sensitive to:

Propiedades

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN4O3/c1-19-16-24(33)25(27(34)32(19)18-21-7-5-15-35-21)26(20-6-4-10-29-17-20)31-13-11-30(12-14-31)23-9-3-2-8-22(23)28/h2-10,15-17,26,33H,11-14,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNRXMZKAKOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.